molecular formula C10H13BBr2O2S B6342675 (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester CAS No. 2121511-80-4

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester

Cat. No.: B6342675
CAS No.: 2121511-80-4
M. Wt: 367.90 g/mol
InChI Key: PWGWENYRRJXMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron group from the boronic ester, which is a key step in many organic reactions . The protodeboronation of boronic esters is catalyzed and proceeds via a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can influence their pharmacokinetics . The kinetics is dependent on the substituents in the aromatic ring and the pH, which strongly influences the rate of the reaction .

Result of Action

The protodeboronation of boronic esters, including (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C . Additionally, the rate of the hydrolysis reaction, which is a key step in the compound’s mode of action, is considerably accelerated at physiological pH .

Preparation Methods

The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3,5-dibromothiophene with a boronic acid derivative in the presence of a base and a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

(3,5-Dibromothiophen-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its dibromo-substituted thiophene ring, which provides distinct electronic properties and reactivity compared to other boronic esters .

Properties

IUPAC Name

2-(3,5-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGWENYRRJXMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBr2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.